molecular formula C16H10Cl2N2O2S B2409660 1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 825656-56-2

1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B2409660
CAS RN: 825656-56-2
M. Wt: 365.23
InChI Key: NDHQYCFZNSJEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone, commonly known as DPhenTE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Oxadiazoles derived from phenylpropionohydrazides, including derivatives similar to the target compound, show significant anti-bacterial and anti-fungal activity. Para-substitution on the oxadiazole ring enhances this activity (Fuloria et al., 2009).
  • A molecule related to the target compound demonstrated anti-fungal properties, suggesting potential in antimycotic applications (Xu et al., 2005).

Anticancer Properties

  • Novel derivatives of 1,3,4-oxadiazoles, including those containing a phenyl thiophene moiety, have been synthesized and evaluated for their anticancer properties, showing potential effectiveness against specific cancer cell lines (Adimule et al., 2014).

Synthesis and Structural Analysis

  • The synthesis process for creating derivatives of 1,3,4-oxadiazoles, including those similar to the target compound, has been extensively studied, revealing insights into their chemical structure and potential modifications for various applications (Younis, 2011).

Antimicrobial and Antifungal Applications (Continued)

  • Other studies have focused on the synthesis and evaluation of similar compounds for their antimicrobial and antifungal activities, further highlighting the potential of these derivatives in treating infections (Nagarapu & Pingili, 2014).

Inhibition of HIV-1 Replication

  • Some derivatives of 1,3,4-oxadiazole have been identified as inhibitors of HIV-1 replication, showcasing the potential of these compounds in antiviral therapies (Che et al., 2015).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c17-12-7-6-11(8-13(12)18)14(21)9-23-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHQYCFZNSJEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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